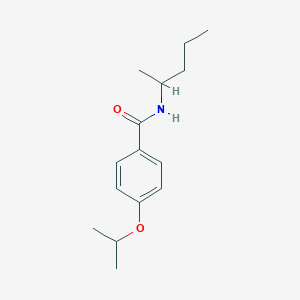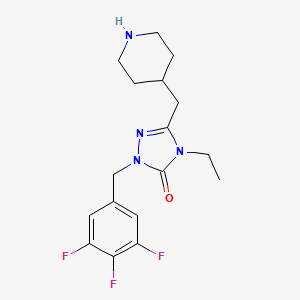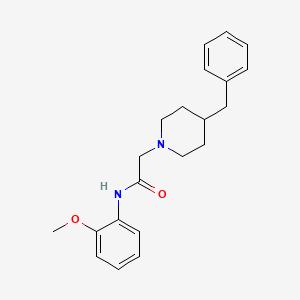![molecular formula C14H17ClN4O2 B5367285 4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5367285.png)
4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "compound X" in academic literature. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
作用机制
The mechanism of action of compound X is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It has also been suggested that compound X may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. In a study conducted by Zhang et al. (2017), compound X was found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its relatively low toxicity. It has been found to have low toxicity in animal studies and does not cause significant side effects. However, one limitation is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are several future directions for research on compound X. One potential direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to study its mechanism of action in more detail to better understand its anti-cancer and anti-inflammatory effects. Additionally, further studies could be conducted to improve the solubility of compound X in aqueous solutions, which may increase its potential applications in lab experiments.
In conclusion, 4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 4-chloro-1,5-dimethyl-N-[2-(pyridin-3-yloxy)propyl]-1H-pyrazole-3-carboxamide has been reported in several research articles. One such method involves the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(pyridin-3-yloxy)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
科学研究应用
Compound X has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-cancer properties. In a study conducted by Wang et al. (2016), compound X was found to inhibit the growth of cancer cells in vitro and in vivo. In another study by Huang et al. (2018), compound X was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-chloro-1,5-dimethyl-N-(2-pyridin-3-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-9(21-11-5-4-6-16-8-11)7-17-14(20)13-12(15)10(2)19(3)18-13/h4-6,8-9H,7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQVYVINTSXMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCC(C)OC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)


![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)

![N-(2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5367299.png)
![1,5,6-trimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)pyridin-2(1H)-one](/img/structure/B5367303.png)
![N-[2-(1-adamantyl)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5367307.png)